![molecular formula C9H13N3O4S2 B2437639 N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide CAS No. 2249606-72-0](/img/structure/B2437639.png)
N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide
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Overview
Description
The compound “N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide” is a thiazole derivative . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The solid product is usually gathered and crystallized from ethanol .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, and how they are connected .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally . Spectroscopic techniques such as IR and NMR can provide information about the chemical structure .properties
IUPAC Name |
N-[2-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S2/c1-3-7(13)10-4-5-11-18(15,16)8-6(2)12-9(14)17-8/h3,11H,1,4-5H2,2H3,(H,10,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEZVHFBILMCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)NCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-Methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonylamino]ethyl]prop-2-enamide |
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